molecular formula C27H19N3O B5464305 2-(1H-benzimidazol-2-yl)-3-[4-(2-naphthylmethoxy)phenyl]acrylonitrile

2-(1H-benzimidazol-2-yl)-3-[4-(2-naphthylmethoxy)phenyl]acrylonitrile

Cat. No. B5464305
M. Wt: 401.5 g/mol
InChI Key: KMNZGPLDPRHHMX-HAHDFKILSA-N
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Description

2-(1H-benzimidazol-2-yl)-3-[4-(2-naphthylmethoxy)phenyl]acrylonitrile, also known as BINA, is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-[4-(2-naphthylmethoxy)phenyl]acrylonitrile is not fully understood. However, studies have suggested that 2-(1H-benzimidazol-2-yl)-3-[4-(2-naphthylmethoxy)phenyl]acrylonitrile inhibits the activity of certain enzymes involved in cancer cell growth. Additionally, 2-(1H-benzimidazol-2-yl)-3-[4-(2-naphthylmethoxy)phenyl]acrylonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-yl)-3-[4-(2-naphthylmethoxy)phenyl]acrylonitrile has been shown to exhibit various biochemical and physiological effects. Studies have suggested that 2-(1H-benzimidazol-2-yl)-3-[4-(2-naphthylmethoxy)phenyl]acrylonitrile can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis, the process by which new blood vessels are formed. Additionally, 2-(1H-benzimidazol-2-yl)-3-[4-(2-naphthylmethoxy)phenyl]acrylonitrile has been shown to exhibit anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1H-benzimidazol-2-yl)-3-[4-(2-naphthylmethoxy)phenyl]acrylonitrile in lab experiments is its ability to inhibit the growth of cancer cells. Additionally, 2-(1H-benzimidazol-2-yl)-3-[4-(2-naphthylmethoxy)phenyl]acrylonitrile is relatively easy to synthesize, making it readily available for use in experiments. However, one of the limitations of using 2-(1H-benzimidazol-2-yl)-3-[4-(2-naphthylmethoxy)phenyl]acrylonitrile is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-(1H-benzimidazol-2-yl)-3-[4-(2-naphthylmethoxy)phenyl]acrylonitrile. One area of interest is in the development of new drugs for the treatment of cancer. Additionally, 2-(1H-benzimidazol-2-yl)-3-[4-(2-naphthylmethoxy)phenyl]acrylonitrile may be studied for its potential use as a fluorescent probe for the detection of metal ions. Further research is also needed to fully understand the mechanism of action of 2-(1H-benzimidazol-2-yl)-3-[4-(2-naphthylmethoxy)phenyl]acrylonitrile and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 2-(1H-benzimidazol-2-yl)-3-[4-(2-naphthylmethoxy)phenyl]acrylonitrile is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields. 2-(1H-benzimidazol-2-yl)-3-[4-(2-naphthylmethoxy)phenyl]acrylonitrile has been studied for its potential use in the development of new drugs for the treatment of cancer, as well as its potential use as a fluorescent probe for the detection of metal ions. While there are advantages to using 2-(1H-benzimidazol-2-yl)-3-[4-(2-naphthylmethoxy)phenyl]acrylonitrile in lab experiments, its potential toxicity may limit its use in certain experiments. Further research is needed to fully understand the mechanism of action of 2-(1H-benzimidazol-2-yl)-3-[4-(2-naphthylmethoxy)phenyl]acrylonitrile and its potential applications in various fields of scientific research.

Synthesis Methods

2-(1H-benzimidazol-2-yl)-3-[4-(2-naphthylmethoxy)phenyl]acrylonitrile can be synthesized using a reaction between 2-(1H-benzimidazol-2-yl)aniline and 4-(2-naphthylmethoxy)benzaldehyde in the presence of a catalyst. The resulting product is then subjected to a reaction with acrylonitrile to obtain 2-(1H-benzimidazol-2-yl)-3-[4-(2-naphthylmethoxy)phenyl]acrylonitrile.

Scientific Research Applications

2-(1H-benzimidazol-2-yl)-3-[4-(2-naphthylmethoxy)phenyl]acrylonitrile has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is in the development of new drugs for the treatment of cancer. 2-(1H-benzimidazol-2-yl)-3-[4-(2-naphthylmethoxy)phenyl]acrylonitrile has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. Additionally, 2-(1H-benzimidazol-2-yl)-3-[4-(2-naphthylmethoxy)phenyl]acrylonitrile has been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-[4-(naphthalen-2-ylmethoxy)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19N3O/c28-17-23(27-29-25-7-3-4-8-26(25)30-27)15-19-10-13-24(14-11-19)31-18-20-9-12-21-5-1-2-6-22(21)16-20/h1-16H,18H2,(H,29,30)/b23-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNZGPLDPRHHMX-HAHDFKILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)COC3=CC=C(C=C3)C=C(C#N)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)COC3=CC=C(C=C3)/C=C(/C#N)\C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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